molecular formula C18H20N4O2 B14534212 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 62419-38-9

2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide

Cat. No.: B14534212
CAS No.: 62419-38-9
M. Wt: 324.4 g/mol
InChI Key: ZTZGORLNOINZRD-UHFFFAOYSA-N
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Description

2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with a suitable substrate. The process begins with the diazotization of 2-amino-4,6-dimethylphenylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-oxo-N-phenylbutanamide under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain due to its vibrant color and ability to bind to specific cellular components.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Aminophenyl)diazenyl]-3-oxo-N-phenylbutanamide
  • 2-[(E)-(2-Amino-5-methylphenyl)diazenyl]-3-oxo-N-phenylbutanamide
  • 2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-(4-methylphenyl)butanamide

Uniqueness

2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both amino and dimethyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets and improve its solubility in various solvents .

Properties

CAS No.

62419-38-9

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(2-amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C18H20N4O2/c1-11-9-12(2)16(15(19)10-11)21-22-17(13(3)23)18(24)20-14-7-5-4-6-8-14/h4-10,17H,19H2,1-3H3,(H,20,24)

InChI Key

ZTZGORLNOINZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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